molecular formula C8H14N2O B12339191 6,9-Diazaspiro[4.5]decan-8-one

6,9-Diazaspiro[4.5]decan-8-one

Cat. No.: B12339191
M. Wt: 154.21 g/mol
InChI Key: FAUBISAFFNZXQD-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in organic synthesis and medicinal chemistry due to their unique structural and physicochemical properties. Their inherent three-dimensionality and high proportion of sp3-hybridized atoms offer a way to "escape flatland," a common goal in modern drug design. rsc.org This shift from two-dimensional structures often leads to improved properties such as increased solubility, better metabolic stability, and decreased lipophilicity. tandfonline.com The rigid nature of the spirocyclic system locks the conformation of a molecule, which can optimize the orientation of its binding elements, potentially leading to enhanced efficacy and selectivity for biological targets. tandfonline.com

The incorporation of spirocyclic motifs has been a successful strategy in overcoming challenges encountered during the drug development process. tandfonline.com For instance, replacing a flexible part of a molecule with a rigid spirocyclic element can improve its binding affinity and reduce off-target interactions. tandfonline.com This approach has been used to optimize inhibitors for various biological targets, including enzymes and receptors. tandfonline.com Furthermore, the unique shapes conferred by spirocyclic scaffolds allow for the exploration of new chemical space, providing novel templates for the design of future therapeutic agents. rsc.orgmdpi.com The growing interest in these scaffolds has spurred the development of diverse synthetic methodologies for their preparation. acs.org

General Overview of Diazaspirodecane Frameworks

Within the broad class of spirocycles, diazaspirodecane frameworks are of particular interest. These are ten-membered spirocyclic systems containing two nitrogen atoms within the rings. The presence and position of these nitrogen atoms provide handles for chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic properties.

Diazaspiro compounds are considered privileged scaffolds in drug discovery. vulcanchem.com The nitrogen atoms can act as hydrogen bond donors or acceptors, or as points for substitution to modulate the compound's properties. smolecule.com Different isomers exist depending on the position of the nitrogen atoms and other functional groups, such as ketones. For example, various diazaspiro[4.5]decane derivatives have been synthesized and investigated for a range of biological activities, including anticonvulsant and anti-inflammatory effects. mdpi.com The synthesis of these frameworks can be achieved through various methods, including multi-component condensation reactions and cyclization of linear precursors. smolecule.commdpi.com

Research Context of 6,9-Diazaspiro[4.5]decan-8-one and Structurally Related Analogs

The compound this compound belongs to this important class of molecules. It features a five-membered ring fused to a six-membered ring at the spiro-carbon, with nitrogen atoms at positions 6 and 9, and a ketone group at position 8. While specific research on this compound is not as extensively documented as some of its isomers, its structural framework places it in a context of significant medicinal chemistry research.

Structurally related analogs have been the subject of numerous studies. For example, 6,9-diazaspiro[4.5]decane-8,10-diones have been synthesized and evaluated for their anticonvulsant potential. mdpi.com These compounds, which feature a second ketone group, have shown promising activity in preclinical models. mdpi.com Another closely related isomer is 6,9-Diazaspiro[4.5]decan-7-one, which has been investigated as a scaffold for inhibitors of prolyl hydroxylase domain enzymes, targets relevant to conditions like cancer and ischemic diseases. smolecule.com The synthesis and biological evaluation of these and other analogs, such as 1,4-diazaspiro[4.5]decan-2-one and 1-oxa-4,8-diazaspiro[4.5]decan-3-one, provide a rich background for understanding the potential applications and chemical properties of the this compound core. smolecule.com

Compound Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1557667-08-9 fluorochem.co.ukbldpharm.com
Molecular Formula C8H14N2O fluorochem.co.uk
Molecular Weight 154.21 g/mol fluorochem.co.uk
LogP -0.191 fluorochem.co.uk
Fraction of sp3 C atoms (Fsp3) 0.875 fluorochem.co.uk

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6,9-diazaspiro[4.5]decan-8-one

InChI

InChI=1S/C8H14N2O/c11-7-5-10-8(6-9-7)3-1-2-4-8/h10H,1-6H2,(H,9,11)

InChI Key

FAUBISAFFNZXQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC(=O)CN2

Origin of Product

United States

Synthetic Methodologies for 6,9-diazaspiro[4.5]decan-8-one and Its Derivatives

Strategies for Spirocyclic Core Construction

The formation of the 6,9-diazaspiro[4.5]decan-8-one backbone relies on the sequential or concerted formation of the two heterocyclic rings around a central spiro carbon atom. Key strategies include the use of Strecker synthesis to build essential precursors, followed by cyclization reactions, and multicomponent condensation approaches.

Strecker Synthesis in the Preparation of Key Intermediates

The Strecker synthesis is a foundational method for preparing α-aminonitriles, which serve as versatile intermediates in the synthesis of more complex molecules, including the precursors to this compound. organic-chemistry.orgyoutube.com A common approach begins with a cyclic ketone, such as cyclopentanone, which provides the five-membered ring of the spiro system.

In a typical sequence for a related series of compounds, cyclopentanone is reacted with an appropriate aniline derivative and potassium cyanide in glacial acetic acid. mdpi.com This one-pot reaction yields the corresponding α-aminonitrile derivative, 1-(arylamino)cyclopentanecarbonitrile. mdpi.com This intermediate contains the spiro carbon and the necessary nitrogen and carbon atoms for the subsequent formation of the heterocyclic rings.

The general mechanism of the Strecker synthesis involves the initial formation of an imine from the ketone and the amine, followed by the nucleophilic addition of cyanide to the imine carbon. organic-chemistry.org

Cyclization Reactions for Diazaspiro Ring Formation

The construction of the diazaspiro ring system is achieved through cyclization reactions of appropriately functionalized linear or monocyclic precursors. Following the Strecker synthesis, the nitrile group of the intermediate is typically hydrolyzed to a carboxylic acid. mdpi.com

For the synthesis of the closely related 6,9-diazaspiro[4.5]decane-8,10-diones, the carboxylic acid intermediate, 1-[(aryl)(carboxymethyl)amino]cyclopentanecarboxylic acid, is cyclized. mdpi.com This cyclization can be effectively carried out using ethylenediamine in a hydrochloric acid solution. mdpi.com This step forges the second heterocyclic ring, completing the diazaspiro framework. While this specific example leads to a dione, analogous cyclization strategies using different diamines or reaction conditions can be envisioned to access the mono-one structure of this compound.

Alternative cyclization strategies for forming diazaspiro systems include intramolecular Mannich reactions and ring-closing metathesis, although specific examples for this compound are not detailed in the provided search results. General methods for synthesizing diazaspiro compounds often involve the reaction of a cyclic ketone with a diamine or the cyclization of a precursor containing two nitrogen nucleophiles. google.com

Multicomponent Condensation Approaches to Spiro Systems

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like spirocycles in a single synthetic operation. researchgate.net The Bucherer–Bergs reaction, a well-known MCR, can be employed to synthesize hydantoin systems, which are structurally related to the target compound. This reaction typically involves a ketone, potassium cyanide, and ammonium carbonate. smolecule.com

While a direct one-pot synthesis of this compound via a multicomponent reaction is not explicitly described in the provided literature, the principles of MCRs are applicable. For instance, a three-component reaction involving a cyclic ketone, a diamine, and a component to provide the carbonyl group could theoretically construct the core in a convergent manner. The development of such a reaction would be a significant step towards a more atom-economical synthesis of this spirocycle. researchgate.net

Functional Group Transformations and Derivatization

Once the this compound core is established, further chemical modifications can be introduced through various functional group transformations. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.

Hydrolysis of Nitrile to Amide Functionalities

The hydrolysis of a nitrile group to an amide or a carboxylic acid is a key transformation in the synthetic route to this compound and its derivatives. mdpi.com The α-aminonitrile obtained from the Strecker synthesis can be subjected to controlled hydrolysis.

Partial hydrolysis under acidic conditions, for example, using sulfuric acid at ambient temperature, can convert the nitrile to an amide, yielding a 1-(arylamino)cyclopentanecarboxamide intermediate. mdpi.com Complete hydrolysis to the carboxylic acid, which is often the precursor for cyclization, can be achieved by refluxing the nitrile in a basic solution, such as aqueous sodium hydroxide. mdpi.comlibretexts.orgyoutube.com Careful control of reaction conditions is necessary to selectively achieve either the amide or the carboxylic acid. youtube.com

The general mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org

Alkylation and Aralkylation of Imide Systems

For derivatives such as the 6,9-diazaspiro[4.5]decane-8,10-diones, the imide functionality provides a site for further derivatization. The nitrogen atoms within the imide can be alkylated or aralkylated to introduce various substituents. mdpi.com

This N-alkylation is often carried out under phase transfer catalysis conditions. mdpi.com The spiro-dione is treated with an appropriate alkyl or aralkyl halide in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, and a base like potassium carbonate. mdpi.com This method allows for the efficient introduction of a wide range of substituents at the 9-position of the 6,9-diazaspiro[4.5]decane-8,10-dione system. mdpi.com Similar strategies can be envisioned for the alkylation of the amide nitrogen in this compound.

Dehydration Reactions in Spirocyclic Pathways

Dehydration is a fundamental reaction in organic synthesis, often employed as a key step in the formation of cyclic and heterocyclic systems by facilitating intramolecular cyclization or the formation of reactive intermediates. In the context of spirocyclic compound synthesis, dehydration reactions are crucial for creating the necessary double bonds or for finalizing the ring structure after an initial condensation event.

A common strategy involves an initial aldol-type condensation between a ketone (like a substituted piperidone) and another reactant, forming a hydroxylated intermediate. researchgate.net Subsequent acid-catalyzed dehydration of this intermediate generates a more stable, often conjugated system, which can then undergo further reactions to form the final spirocycle. researchgate.netnih.gov For instance, the synthesis of spiro[dihydropyridine-oxindoles] involves the formation of a carbonium ion intermediate through the acidic dehydration of an aldol adduct, which is a critical step in the reaction pathway. nih.govbeilstein-journals.org

In the synthesis of derivatives closely related to the this compound core, such as 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones, dehydration is a pivotal step. For example, the synthesis of certain tetrazole-bearing analogues involves the dehydration of amide intermediates using reagents like trifluoroacetic anhydride to furnish the corresponding cyanomethyl derivatives, which are precursors to the tetrazole ring. mdpi.com

Table 1: Examples of Dehydration Reactions in Spirocycle Synthesis

Starting MaterialsDehydration Agent/CatalystIntermediate/Product TypeReference
Isatin, Cyclopentane-1,3-dioneAcetic AcidSpiro[dihydropyridine-oxindole] nih.govbeilstein-journals.org
3-Hydroxy-3-phenacyl oxindoleDilute Alcoholic HCl3-Phenacylidene-2-indolinone researchgate.net
6-Aryl-9-(acetamido)-6,9-diazaspiro[4.5]decane-8,10-dionesTrifluoroacetic Anhydride6-Aryl-9-(cyanomethyl)-6,9-diazaspiro[4.5]decane-8,10-diones mdpi.com
2-(4-Dialkylamino-2-hydroxybenzoyl)benzoic acid, PyrazolonesAcid CatalystsSpiro[chromo(2,3-c)pyrazole-4,1'-isobenzofuran]-3'-one sioc-journal.cn

Formation of Bioisosteric Heterocyclic Moieties (e.g., Tetrazole Ring Formation)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. u-tokyo.ac.jp The tetrazole ring is a well-established non-classical bioisostere for the carboxylic acid group. mdpi.combeilstein-journals.org It shares a similar pKa and planar structure but can offer advantages such as improved metabolic stability and lipophilicity. beilstein-journals.orgchalcogen.ro The incorporation of a tetrazole moiety into the this compound scaffold can significantly alter its pharmacological profile.

The synthesis of tetrazole-containing diazaspiro compounds often involves a multi-step sequence starting from a suitable spirocyclic intermediate. mdpi.com A common pathway for forming a 1,5-disubstituted tetrazole ring involves the [3+2] cycloaddition of an azide source (like sodium azide) with a nitrile. organic-chemistry.orgnih.gov

In the synthesis of 6-aryl-9-(tetrazol-5-ylmethyl)-6,9-diazaspiro[4.5]decane-8,10-diones, the key steps are as follows mdpi.com:

Alkylation: The parent spiro compound, 6-aryl-6,9-diazaspiro[4.5]decane-8,10-dione, is first alkylated with a reagent like chloroacetamide.

Dehydration: The resulting amide is dehydrated, typically using trifluoroacetic anhydride, to yield the crucial cyanomethyl intermediate.

Cycloaddition: The nitrile group of the cyanomethyl intermediate is then treated with an azide salt (e.g., sodium azide) in a solvent like dimethylformamide (DMF), often with a catalyst such as ammonium chloride, to form the tetrazole ring. mdpi.comchalcogen.ro

This strategic incorporation of a tetrazole ring serves as an example of how bioisosteric replacement can be used to generate novel analogues of the core diazaspirodecane scaffold for biological screening. mdpi.com

Solid-Phase Synthesis Techniques for Spiroimidazolidinone Scaffolds

Solid-phase synthesis offers significant advantages for the construction of compound libraries, including the use of excess reagents to drive reactions to completion and simplified purification through filtration. d-nb.infospirochem.com This methodology has been successfully applied to the synthesis of spiroimidazolidinone scaffolds, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structurally analogous to this compound. nih.govarkat-usa.org

A typical solid-phase synthesis for these scaffolds involves the following key steps arkat-usa.org:

Support Anchoring: A dipeptide or amino acid is anchored to a solid support, such as a Rink amide resin on SynPhase lanterns.

Spirocyclization: The key spiroimidazolidinone system is formed via the condensation of an N-protected piperidone (e.g., N-benzyl-4-piperidone) onto the resin-bound amino acid amide or dipeptide. This step is often the most time-consuming part of the process.

Cleavage: The final product is cleaved from the solid support, typically using an acid like trifluoroacetic acid (TFA), to release the desired spiro compound into solution. d-nb.info

To address the long reaction times often required for the spirocyclization step, microwave-assisted synthesis has been employed. arkat-usa.org Microwave irradiation can dramatically accelerate the formation of the spiroimidazolidinone system, reducing reaction times from several days to a matter of hours, thereby significantly improving the efficiency of the synthetic process. arkat-usa.orgrecercat.cat

Table 2: Comparison of Conventional vs. Microwave-Assisted Solid-Phase Synthesis of a Spiroimidazolidinone

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 24 hours to 10 days2 x 30 minutes arkat-usa.org
Temperature 80 °C150 °C arkat-usa.org
Yield SatisfactorySatisfactory arkat-usa.org
Purity (HPLC) SatisfactorySatisfactory arkat-usa.org

Stereoselective Synthesis of Chiral Diazaspirodecane Analogues

The synthesis of specific enantiomers or diastereomers of a compound, known as stereoselective or asymmetric synthesis, is critical in drug development, as different stereoisomers can have vastly different biological activities. bocsci.comjchemlett.com For spirocyclic compounds like diazaspirodecane analogues, controlling the stereochemistry at the spiro-center and any other chiral centers is a significant synthetic challenge. unimi.it Several strategies are employed to achieve this. google.com

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid or sugar, which is then chemically transformed into the target molecule without affecting the original chiral center. bocsci.com This method is effective if the target compound's chirality matches that of an inexpensive natural building block.

Asymmetric Catalysis: This powerful technique uses a chiral catalyst to influence the stereochemical outcome of a reaction. Chiral ligands complexed with transition metals (e.g., copper, palladium, iridium) or chiral organocatalysts can create a chiral environment that favors the formation of one stereoisomer over another. bocsci.comcaltech.edunih.gov For example, highly stereoselective methods for the reductive coupling of imines have been developed using copper catalysts to create chiral diamine synthons. nih.gov

Chiral Resolution: In this method, a racemic mixture of the final compound or a key intermediate is separated into its individual enantiomers. This is often accomplished using chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral, leading to differential retention of the enantiomers. researchgate.net

The synthesis of chiral 2,8-diazaspiro[4.5]decan-1-one derivatives has been achieved, and the resulting racemic mixtures have been efficiently separated into their respective enantiomers using normal phase chiral HPLC, demonstrating the feasibility of isolating stereopure diazaspirodecane analogues. researchgate.net

Advanced Structural Elucidation and Characterization of 6,9-diazaspiro[4.5]decan-8-one and Its Analogues

Spectroscopic Characterization

Spectroscopic methods are indispensable for the initial identification, structural confirmation, and purity assessment of 6,9-diazaspiro[4.5]decan-8-one and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of diazaspiro compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

While specific NMR data for the parent this compound is not extensively published, the analysis of its analogues, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, offers significant insights. For instance, in a series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives, ¹H and ¹³C NMR, along with High-Resolution Mass Spectrometry (HRMS), were used to confirm their structures. researchgate.net

In the ¹H NMR spectra of related spirocyclic systems, characteristic signals for the protons on the piperidine and pyrrolidinone rings are observed. For example, in a series of N-substituted 2-azaspiro[4.5]decan-3-one derivatives, the chemical shifts and coupling constants of the methylene protons adjacent to the nitrogen atoms and the spiro center are key diagnostic markers. rsc.org

A study on 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones provides concrete examples of NMR data for this class of compounds. mdpi.com The ¹H NMR spectra of these compounds show characteristic signals for the spirocyclic core and the aryl substituents.

Table 1: Representative ¹H NMR Data for an Analogue: N-benzyl-N-tert-butyl-3-oxo-2-azaspiro[4.5]dec-1-ene-1-carboxamide rsc.org

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.36 t 7.5
Aromatic-H 7.29–7.21 m
Vinyl-H 6.42–6.26 m
Vinyl-H 5.56–5.50 m
CH₂ 4.63 s

Note: Data is for an analogue and not the parent compound.

Similarly, ¹³C NMR provides the carbon framework of the molecule. The carbonyl carbon of the lactam ring typically appears in the downfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for an Analogue: N-benzyl-N-tert-butyl-3-oxo-2-azaspiro[4.5]dec-1-ene-1-carboxamide rsc.org

Carbon Chemical Shift (δ, ppm)
C=O 168.5
Aromatic-C 139.4, 128.7, 127.2, 127.0
Vinyl-C 131.5, 125.7
Spiro-C 57.7
CH₂ 48.9

Note: Data is for an analogue and not the parent compound.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and its analogues, as well as for assessing their purity. The molecular formula of this compound is C₈H₁₄N₂O, which corresponds to a molecular weight of 154.21 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

In the study of 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives, HRMS was instrumental in confirming the successful synthesis of the target compounds. researchgate.net For example, the calculated mass for a specific derivative would be compared to the experimentally observed mass to verify the structure.

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and conformational details.

Determination of Molecular Conformation and Geometrical Parameters

While a crystal structure for the parent this compound is not publicly available, the crystallographic analysis of its analogues reveals key structural features. For instance, the analysis of various 2,8-diazaspiro[4.5]decan-1-one derivatives has been reported. In one such study, a spirocyclic imide derivative was synthesized and its structure was confirmed, which included the 2,8-diazaspiro[4.5]decan-1-one core. nih.gov

The cyclohexane ring in these spiro systems typically adopts a chair conformation to minimize steric strain. The geometry of the five-membered lactam ring is also of interest, often exhibiting a slight envelope or twisted conformation. The spiro carbon atom, being tetrahedrally coordinated, connects the two rings in a near-perpendicular orientation.

Table 3: Selected Bond Lengths and Angles for a Related Spirocyclic System

Bond Length (Å) Angle Degree (°)
C=O ~1.23 N-C-C ~110-115
C-N (amide) ~1.34 C-N-C ~120-125

Note: These are generalized values based on related structures and may vary for specific analogues.

Elucidation of Supramolecular Architecture and Intermolecular Interactions

X-ray crystallography is also instrumental in revealing the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound and its analogues, the presence of N-H and C=O groups facilitates the formation of hydrogen bonds. google.com

Stereochemical Analysis from Crystal Structures

For chiral analogues of this compound, X-ray crystallography is the definitive method for determining the absolute stereochemistry. The spiro center itself can be a source of chirality. If the molecule is synthesized as a single enantiomer or diastereomer and crystallizes, its absolute configuration can be determined using anomalous dispersion effects, typically by including a heavy atom in the structure.

The precise arrangement of atoms in the crystal structure allows for an unambiguous assignment of the R/S configuration at all stereocenters. This information is critical in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Investigation of Tautomerism and Isomerism in Spirocyclic Lactams

The structural complexity of spirocyclic lactams, such as this compound and its analogues, gives rise to interesting phenomena of tautomerism and isomerism. These aspects are crucial for understanding their chemical reactivity, biological activity, and for the design of novel therapeutic agents. The investigation of these structural nuances relies heavily on advanced spectroscopic and computational methods.

Tautomerism is a form of isomerism where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. byjus.com For lactams, the most significant form of tautomerism is the lactam-lactim equilibrium.

Lactam-Lactim Tautomerism

The core structure of this compound contains a lactam ring, which can theoretically exist in equilibrium with its lactim tautomer. The lactam form is characterized by a carbonyl group (C=O) and an adjacent secondary amine (NH group within the ring), while the lactim form features a hydroxyl group (C-OH) and an imine functionality (C=N) within the ring.

The equilibrium between the lactam and lactim forms is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the spirocyclic framework. While the lactam form is generally predominant for simple amides, the unique structural and electronic environment of spirocyclic systems can influence this equilibrium.

Computational studies on related β-lactam systems have been employed to understand the energetics and mechanisms of tautomerism. researchgate.net Similar theoretical approaches can be applied to this compound to predict the relative stabilities of its tautomeric forms. Such calculations often involve determining the heats of formation and dipole moments for each tautomer.

Tautomeric FormKey Functional GroupsGeneral Stability
LactamCarbonyl (C=O), Amide (N-H)Generally more stable
LactimHydroxyl (C-OH), Imine (C=N)Generally less stable

Spectroscopic Evidence and Elucidation

Advanced spectroscopic techniques are indispensable for the characterization of tautomers and isomers in spirocyclic lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between lactam and lactim forms. In the lactam tautomer, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of 165-185 ppm. The proton on the nitrogen would appear as a broad singlet in the ¹H NMR spectrum. In the lactim form, the carbonyl signal would be absent, and a new signal for a hydroxyl-bearing carbon (C-OH) would appear at a higher field. The presence of both sets of signals in a sample would indicate a tautomeric equilibrium. The investigation of complex spirocyclic systems often utilizes a suite of 1D and 2D NMR techniques, including DEPT, COSY, HSQC, and HMBC, to definitively assign all proton and carbon signals and to detect the presence of multiple tautomers in solution. mdpi.comresearchgate.net For instance, the disappearance of an N-H proton signal and the appearance of a new C-H signal in certain derivatives can provide evidence for tautomeric conversion. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence for lactam-lactim tautomerism. The lactam form will exhibit a strong absorption band for the carbonyl group (C=O) typically between 1650 and 1700 cm⁻¹. The lactim form, on the other hand, would show a characteristic O-H stretching vibration (around 3200-3600 cm⁻¹) and a C=N stretching vibration (around 1640-1690 cm⁻¹). The presence and relative intensities of these bands can indicate the dominant tautomeric form.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of a molecule. nih.govresearchgate.net For spirocyclic lactams, X-ray crystallography can confirm the connectivity of atoms, the stereochemistry at the spirocenter, and the planarity of the lactam ring. thieme-connect.de This technique is crucial for definitively identifying whether the compound exists in the lactam or lactim form in the crystalline state.

Isomerism in this compound Analogues

Beyond tautomerism, the spirocyclic nature of this compound and its substituted analogues can lead to various forms of stereoisomerism.

Enantiomers: The spiro carbon atom in this compound is a stereocenter. Therefore, the molecule is chiral and can exist as a pair of enantiomers (R and S forms). The synthesis of these compounds often results in a racemic mixture, which may require chiral chromatography for separation.

Diastereomers: Introduction of additional stereocenters, for instance, by substitution on the pyrrolidine or piperidine rings, can lead to the formation of diastereomers. These diastereomers will have different physical properties and can often be separated by standard chromatographic techniques. The relative stereochemistry of these diastereomers is typically determined by 2D NMR techniques like NOESY or by X-ray crystallography.

The following table summarizes the key characterization data expected for the lactam form of this compound based on general spectroscopic principles.

Spectroscopic Data for this compound (Lactam Form)
Technique Expected Observation
¹³C NMRSignal ~175 ppm
¹H NMRBroad singlet
IR SpectroscopyStrong absorption ~1680 cm⁻¹

Chemical Transformations and Reactivity of the 6,9-diazaspiro[4.5]decan-8-one Framework

Reactions Involving the Spiro-Fused Ketone Functionality

The carbonyl group at the C-8 position is a primary site for chemical reactions typical of ketones. These transformations are crucial for modifying the core scaffold, often leading to derivatives with altered electronic properties and biological activities. Common reactions include reduction of the ketone to a secondary alcohol, which introduces a new stereocenter and a hydrogen-bond-donating group.

Standard reduction methods using hydride reagents are applicable to this system. smolecule.com For instance, sodium borohydride (NaBH₄) offers a mild and selective option for this conversion, while the more potent lithium aluminum hydride (LiAlH₄) can also be employed. masterorganicchemistry.com Beyond reduction, the ketone can undergo other nucleophilic addition reactions, which are fundamental to carbonyl chemistry. masterorganicchemistry.com

Potential Reactions at the C-8 Ketone

Reaction TypeTypical ReagentsProduct TypeReference
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)6,9-Diazaspiro[4.5]decan-8-ol smolecule.commasterorganicchemistry.comsmolecule.com
Cyanohydrin FormationHydrogen cyanide (HCN) or Sodium cyanide (NaCN) followed by acid8-Cyano-6,9-diazaspiro[4.5]decan-8-ol masterorganicchemistry.com
Hydrate FormationWater (H₂O), often with acid or base catalysis6,9-Diazaspiro[4.5]decan-8,8-diol masterorganicchemistry.com

Functionalization and Modification of Nitrogen Atoms within the Diazaspiro Ring

The two secondary amine groups at positions 6 and 9 are nucleophilic and represent key handles for structural diversification. smolecule.com These nitrogens can be readily functionalized through various reactions, such as alkylation, acylation, and reductive amination, allowing for the introduction of a wide array of substituents to modulate properties like lipophilicity, solubility, and receptor interaction.

For the closely related 6,9-diazaspiro[4.5]decane-8,10-dione scaffold, the imide functionality has been successfully alkylated and aralkylated using various alkyl or aralkyl halides under phase transfer catalysis conditions. mdpi.com Acylation reactions, for instance with agents like acetyl chloride or acetic anhydride, are also common for modifying such amine centers. smolecule.commdpi.comresearchgate.net

Examples of N-Functionalization Reactions

Reaction TypeTypical ReagentsFunctional Group IntroducedReference
N-Alkylation / N-AralkylationAlkyl halides (e.g., CH₃I), Benzyl chloride (BnCl)Alkyl, Benzyl mdpi.com
N-AcylationAcetyl chloride, Acetic anhydrideAcetyl smolecule.commdpi.com
Reductive AminationAldehydes/Ketones, with a reducing agent (e.g., NaBH₃CN)Substituted Alkyl smolecule.com
N-ArylationAryl halides with a suitable catalyst (e.g., Buchwald-Hartwig amination)Aryl

Ring Expansion and Contraction Reactions Applied to Spirocyclic Cores

The modification of the ring size within the 6,9-diazaspiro[4.5]decan-8-one framework through ring expansion or contraction reactions is a more complex transformation. While specific literature detailing these reactions for this exact molecule is limited, such strategies are known for other spirocyclic systems and represent a potential avenue for creating novel scaffolds.

For example, ring expansion of cyclopropane moieties has been used as a key step in the synthesis of other azaspiro[4.5]decane derivatives. Furthermore, research into related diazaspiro compounds has explored the concept of "ring-expanded hydantoins," leading to larger ring systems like diazaspiro[5.5]undecanes. mdpi.com Photocatalyzed oxidative ring expansions have also been noted in the synthesis of complex natural products containing spirocyclic motifs. beilstein-journals.org These examples suggest that under appropriate conditions, the piperidine or the imidazolidinone ring in the 6,9-diazaspiro[4.5]decane core could potentially be expanded or contracted to yield novel structural analogues.

Utilization of this compound as a Synthetic Building Block for Complex Architectures

The rigid, three-dimensional structure of the diazaspiro[4.5]decane core makes it an attractive and valuable scaffold for the synthesis of more elaborate and complex molecules, particularly in the field of medicinal chemistry. smolecule.com The framework serves as a robust starting point, with its multiple functionalization sites allowing for the systematic construction of diverse chemical libraries.

Derivatives of the diazaspiro[4.5]decane skeleton have been successfully employed as key intermediates in the development of various biologically active agents. The strategic modification of this core has led to the discovery of compounds with a range of therapeutic applications.

Complex Molecules Derived from Diazaspiro[4.5]decane Scaffolds

Scaffold TypeTarget Molecule ClassTherapeutic Application / TargetReference
6,9-Diazaspiro[4.5]decane-8,10-dionesSubstituted spiro-diketopiperazinesAnticonvulsants mdpi.com
2,8-Diazaspiro[4.5]decan-1-onesRIPK1 InhibitorsAnti-inflammatory, Anti-necroptotic smolecule.com
DiazaspirocyclesHeteroaryl-substituted diazaspirocyclesProtein Kinase Inhibitors (ATP-mimics) researchgate.net
8-Propyl-1,3-diazaspiro[4.5]decane-2,4-dithioneSpiro[benzodiazepine-indoline] derivativesAntimicrobial, Antifungal, Anticancer (potential) mdpi.com

Structure-activity Relationship Sar Studies and Rational Design of Diazaspirodecane Systems

Design Principles for Substituted 6,9-Diazaspiro[4.5]decane-8,10-diones and Related Structures

The rational design of 6,9-diazaspiro[4.5]decan-8,10-diones and related diazaspirocyclic systems is guided by the objective of developing potent and selective ligands for various biological targets. A primary principle involves utilizing the spirocyclic core as a rigid and three-dimensional scaffold to orient substituents in a precise manner for optimal interaction with receptor binding sites. researchgate.net This inherent structural novelty and rigidity are increasingly leveraged in drug discovery. researchgate.net The design process often begins with a hit compound identified through screening, which is then systematically modified to enhance its pharmacological profile. nih.gov

A key strategy is the introduction of various aryl groups and other substituents at specific positions on the diazaspirodecane framework to modulate properties like receptor affinity, selectivity, and pharmacokinetic parameters. mdpi.comnih.gov For instance, in the development of anticonvulsant agents, different aryl groups were attached at the 6-position, while the 9-position was modified with various alkyl, benzyl, or other functional groups to explore the SAR. mdpi.com The synthesis of these compounds is often achieved through multi-step processes, such as the Strecker synthesis followed by hydrolysis, N-cyanomethylation, and cyclization, allowing for diverse substitutions. mdpi.comresearchgate.net

Another design principle involves the use of the diazaspiro core to mimic the structure of ATP, the natural ligand for protein kinases. By attaching heteroaromatic "hinge binder" groups directly to the diazaspirocycle, researchers have created ligand-efficient inhibitors suitable for further optimization. researchgate.net The design may also incorporate functional groups known to have favorable biological activities; for example, integrating a tetrazole moiety, a known bioisostere of carboxylic acids, has been a strategy in the design of novel anticonvulsants. mdpi.com

Impact of Peripheral and Core Substitutions on Molecular Interactions

Substitutions at both the peripheral positions and the core spirocyclic structure of diazaspiro[4.5]decane systems have a profound impact on their molecular interactions and resulting biological activity. The nature and position of these substituents dictate the compound's affinity and selectivity for its target receptor.

In the context of dopamine D3 receptor (D3R) ligands, modifications to an aryl 1,2,4-triazole ring system attached to a diazaspiro scaffold demonstrated a distinct structure-activity relationship. nih.gov For example, introducing a fluorine atom at the ortho position of the aryl ring was found to be more favorable for D2R/D3R selectivity than a substitution at the 4-fluoro position. nih.gov Similarly, changes to the 1,2,4-triazole ring itself, such as replacing a methyl group with an ethyl or amino group, led to a significant decrease in receptor selectivity. nih.gov Computational docking studies revealed that these interactions are highly specific, with a potential weak hydrogen bond identified between a methyl substituent and the non-conserved residue Glu90 in the D3R binding pocket. nih.gov

For anticonvulsant 6,9-diazaspiro[4.5]decane-8,10-diones, substitutions at the N-9 position and the N-6 aryl group were critical for activity. mdpi.com The introduction of a benzyl group at the N-9 position in a compound with a 4-methylphenyl group at N-6 resulted in a highly potent compound with 100% protection in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models. mdpi.com In contrast, other substitutions led to varied or diminished activity. mdpi.com

Core modifications, such as introducing a chiral methyl group onto the 5-membered ring of a mdpi.comresearchgate.net spiro system in androgen receptor (AR) degraders, have also shown significant effects. The (S)-methyl enantiomer was found to be a more potent AR degrader than the (R)-methyl version, highlighting the stereochemical sensitivity of the ligand-protein interaction. nih.gov The size of the spiro-ring system itself is also a critical factor; replacing a researchgate.netresearchgate.net spiro-ring with a mdpi.comresearchgate.net spiro-ring led to a more potent compound. nih.gov

Table 1: SAR of Substituted 6,9-Diazaspiro[4.5]decane-8,10-diones as Anticonvulsants mdpi.com Activity measured in the scPTZ screen.

CompoundR¹ (Aryl Group at N-6)R² (Substituent at N-9)ED₅₀ (mmol/kg)
6e4-CH₃C₆H₄-CH₂Ph0.019
6g4-ClC₆H₄-CH₂Ph0.0043

Table 2: Impact of Substitutions on Dopamine D3 Receptor Affinity nih.gov

CompoundModificationD₃R Kᵢ (nM)D₂R/D₃R Selectivity Ratio
12ortho-Fluoro substitution on aryl ring25.9759
134-Fluoro substitution on aryl ring39.8396
15-CH₂CH₃ on triazole ring (vs -CH₃)--7-fold decrease vs. parent
16-NH₂ on triazole ring (vs -CH₃)--5-fold decrease vs. parent

Bioisosteric Strategies in the Design of Diazaspirodecane Derivatives

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and elicits a similar biological response, is a powerful tool in the rational design of diazaspirodecane derivatives. u-tokyo.ac.jp This approach has been successfully employed to optimize lead compounds, enhance potency, and improve pharmacokinetic profiles.

A prominent example is the use of a 1,8-diazaspiro[4.5]decane moiety as a bioisosteric replacement for an N-methylpiperazine group. acs.org In the development of inhibitors for l-cystine crystallization for the treatment of cystinuria, this substitution led to the discovery of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753). acs.org This new compound was approximately twice as potent as its N-methylpiperazine-containing predecessor (LH708) in an in vitro crystallization inhibition assay, demonstrating the success of the bioisosteric swap. acs.org

In a different context, diazaspiro cores have been investigated as bioisosteres for the piperazine core within the framework of the PARP inhibitor olaparib. nih.gov The goal of this strategy was to modulate the compound's activity, specifically to develop a non-cytotoxic analogue by altering the interactions with the target and potentially reducing off-target effects. nih.gov

The tetrazole ring is another well-known functional group used in bioisosteric replacement strategies, often serving as a substitute for a carboxylic acid moiety. mdpi.comu-tokyo.ac.jp The integration of a tetrazole group into 6,9-diazaspiro[4.5]decane-8,10-dione structures was pursued in the design of new anticonvulsant candidates, leveraging the established role of tetrazoles in other anticonvulsant drugs. mdpi.com

Table 3: Examples of Bioisosteric Replacements in Diazaspirodecane Design

Original MoietyBioisosteric ReplacementResulting Compound/ClassImpact on ActivityReference
N-methylpiperazine1,8-Diazaspiro[4.5]decanel-cystine crystallization inhibitors~2x increase in potency acs.org
PiperazineDiazaspiro CoresOlaparib analogues (PARP inhibitors)Altered cytotoxicity and PARP inhibition nih.gov
Carboxylic AcidTetrazoleAnticonvulsant diazaspirodecane-dionesConsidered for anticonvulsant potential mdpi.com

Conformational Dynamics and Their Influence on Ligand-Receptor Binding

The conformational properties of diazaspiro[4.5]decane systems play a crucial role in their interaction with biological targets. The spirocyclic nature of the core imparts significant conformational rigidity, which helps to pre-organize the attached pharmacophoric groups into a specific, low-energy conformation that is favorable for receptor binding. researchgate.net This reduction in the entropic penalty upon binding can contribute to higher affinity.

The conformation of the entire molecule, including the spirocycle and its substituents, influences the selectivity profile of kinase inhibitors. researchgate.net Changes to substituents can lead to alterations in the spirocycle's conformation, which in turn affects how the inhibitor engages with residues in the ATP binding pocket, such as those in the P-loop. researchgate.net

In the development of PROTACs for androgen receptor (AR) degradation, the conformational constraint of the linker was shown to be important. Constraining an 8-membered diazepane ring into a more rigid structure resulted in a more potent compound. nih.gov This suggests that limiting the conformational flexibility of certain parts of the molecule can lock it into a more active state. The spiro architecture itself is a key element of this conformational control. For example, the spiro[imidazolidine-4,1'-indene/naphthalene]-2,5-dione core was used to create potent ligands for serotonin and dopamine receptors, where the rigid structure is essential for presenting the arylpiperazinylpropyl side chain correctly to the receptors. nih.gov

Mechanistic and Computational Investigations of 6,9-diazaspiro[4.5]decan-8-one and Its Analogues

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking studies have been instrumental in understanding how 6,9-diazaspiro[4.5]decan-8-one analogues interact with various biological targets. These computational techniques allow researchers to visualize and predict the binding modes of these compounds within the active sites of proteins, guiding the design of more potent and selective molecules.

For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of TYK2 and JAK1 kinases, which are implicated in inflammatory bowel disease. researchgate.netnih.gov Molecular docking simulations revealed that these compounds can effectively occupy the kinase active site. nih.gov Similarly, computational studies have been conducted on arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione to analyze their binding modes with serotonin (5-HT1A, 5-HT7) and dopamine (D2, D3) receptors. nih.govresearchgate.net One representative molecule, compound 19, was shown to act as a 5-HT1A agonist and a weak 5-HT7 antagonist. nih.gov

Docking studies have also been employed to investigate the interaction of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives with the μ-opioid receptor (MOR) and the σ1 receptor, revealing key interactions that contribute to their dual agonist/antagonist activity. acs.org Furthermore, the binding of spiro-compounds to receptors like the CCR4 has been analyzed, highlighting the importance of the spirocyclic scaffold in achieving high receptor affinity. The interaction of 2,8-diazaspiro[4.5]decan-1-one derivatives with focal adhesion kinase (FAK) has also been modeled, providing insights into their potential as anticancer agents. researchgate.net

In Silico Predictions of Molecular Descriptors and Pharmacokinetic Parameters

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, including those based on the this compound scaffold. These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Computational tools are used to calculate various molecular descriptors that influence a compound's behavior in the body. For example, for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, the topological polar surface area (TPSA) is calculated to be 32.34 Ų, and the logarithm of the partition coefficient (LogP) is 1.7887. chemscene.com It is predicted to have 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds. chemscene.com For 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one, the predicted XlogP is -1.0. uni.lu

Studies on 2,8-diazaspiro[4.5]decan-1-one derivatives have shown that these compounds can possess excellent metabolic stability. nih.gov In silico predictions for a series of imidazolidin-4-one derivatives, which share structural similarities, have also been carried out to assess their physicochemical and pharmacokinetic properties. researchgate.net The introduction of a spirocyclic system, such as in 1,4-diazaspiro[4.5]decan-2-one derivatives, has been shown to improve metabolic stability compared to their non-spiro counterparts.

Table 1: Predicted Physicochemical Properties of Selected Diazaspiro Compounds

CompoundCAS NumberMolecular FormulaTPSA (Ų)LogPH-Bond AcceptorsH-Bond DonorsRotatable Bonds
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one154495-69-9C₁₅H₂₀N₂O32.341.7887212
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochlorideC₈H₁₄N₂O₂-1.0

Data sourced from computational predictions. chemscene.comuni.lu

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound and its analogues. These methods can predict various properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics.

For instance, quantum chemical calculations have been combined with experimental investigations to confirm and evaluate the properties of related heterocyclic compounds. researchgate.net These calculations can help in understanding the intermolecular interactions that contribute to crystal packing, which can be visualized using techniques like Hirshfeld surface analysis. researchgate.net

The structural rigidity and electronic properties of compounds like 1,4-diazaspiro[4.5]decan-2-one make them valuable scaffolds in medicinal chemistry. Quantum chemical calculations can be used to model transition states and predict the regioselectivity in the formation of the spiro-ring, providing insights into the reaction mechanisms. The tautomeric conversion of compounds like 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one has been studied using NMR spectroscopy, and the data can be further supported by quantum chemical calculations to understand the relative stabilities of the tautomers. mdpi.com

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry plays a crucial role in elucidating the reaction pathways and mechanisms involved in the synthesis of this compound and its analogues. By modeling the potential energy surfaces of reactions, researchers can identify transition states, intermediates, and the most likely reaction pathways.

The synthesis of 6,9-diazaspiro[4.5]decane-8,10-diones often involves a Strecker synthesis followed by cyclization. mdpi.com Computational tools like GRRM (Global Reaction Route Mapping) or AFIR (Artificial Force Induced Reaction) can be used to search for low-energy pathways for such ring-closing reactions. The synthesis of 1,4-diazaspiro[4.5]decan-2-one proceeds via a tandem nucleophilic addition-cyclization sequence, and the formation of the spirocyclic core is driven by the thermodynamic stability of the diazaspiro system. Computational methods can be used to calculate the energies of the reactants, intermediates, and products to support this proposed mechanism.

Furthermore, computational studies can help in understanding the catalytic mechanisms of reactions used to synthesize these spiro compounds. For example, the role of organocatalysts and transition-metal-based catalysts in achieving high regioselectivity in multicomponent reactions to form spiro derivatives can be investigated through computational modeling. researchgate.net

Biological and Pharmacological Research Applications of Diazaspirodecane Scaffolds

Investigation of Activities in Neurological and Pain Pathways

The unique conformational constraints of the diazaspirodecane scaffold have made it a valuable tool in the design of novel agents targeting the central nervous system. Researchers have explored its derivatives for their potential to modulate various neurological and pain-related pathways, leading to the identification of compounds with significant preclinical activity.

Derivatives of 6,9-diazaspiro[4.5]decane-8,10-dione have been synthesized and evaluated for their potential as anticonvulsant agents. nih.govnih.gov These studies utilize established preclinical screening models to identify compounds that can either elevate the seizure threshold or prevent seizure spread. nih.gov The primary screening assays include the subcutaneous pentylenetetrazole (scPTZ) model, which is sensitive to drugs affecting T-type Ca2+ currents and GABAergic transmission, and the maximal electroshock (MES) model, which identifies agents that prevent the propagation of seizures. nih.gov

In a notable study, a series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones were synthesized and screened. nih.govnih.gov The research identified several compounds with potent anticonvulsant activity, significantly surpassing the efficacy of reference drugs in preclinical tests. nih.govnih.gov For instance, compound 6g , identified as Methyl 2-(6-(4-methoxyphenyl)-8,10-dioxo-6,9-diazaspiro[4.5]decan-9-yl)acetate, was found to be exceptionally potent in the scPTZ screen. nih.gov Another derivative, compound 6e , demonstrated superior potency in the MES screen compared to the established antiepileptic drug Diphenylhydantoin. nih.govnih.gov An important finding from the research was that the tested compounds did not induce minimal motor impairment at the maximum administered doses in neurotoxicity screens. nih.govnih.gov

CompoundPreclinical ModelMedian Effective Dose (ED₅₀)Reference DrugReference Drug ED₅₀Potency Fold Increase (vs. Ref)
Compound 6gscPTZ0.0043 mmol/kgPhenobarbital0.06 mmol/kg~14x
Compound 6gscPTZ0.0043 mmol/kgEthosuximide0.92 mmol/kg~214x
Compound 6eMES0.019 mmol/kgDiphenylhydantoin0.034 mmol/kg~1.8x

The therapeutic potential of the 6,9-diazaspiro[4.5]decane-8,10-dione scaffold has been extended to the investigation of analgesic and anti-inflammatory activities. researchgate.net Research in this area evaluates the ability of these compounds to mitigate pain and inflammation in established animal models. researchgate.netnih.gov Preclinical evaluation for analgesic effects often involves models such as the acetic acid-induced writhing test, which assesses peripheral antinociceptive activity, as well as the hot plate and tail immersion tests for central analgesic effects. researchgate.net Anti-inflammatory properties are commonly investigated using the carrageenan-induced paw edema model, which measures a compound's ability to reduce acute inflammation. researchgate.net

A study was conducted to specifically evaluate certain 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones for their analgesic and anti-inflammatory activities in mice. researchgate.net While detailed outcomes require further study, the investigation into this scaffold highlights its potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) or other pain-modulating agents. researchgate.netgoogle.com

Diazaspiro[4.5]decan-one derivatives have been synthesized and investigated as potential agonists for muscarinic acetylcholine receptors, which are implicated in cognitive function and are a key target in neurodegenerative disease research. nih.govresearchgate.net These studies involve assessing the binding affinities of the synthesized compounds for different muscarinic receptor subtypes (e.g., M1 and M2) and evaluating their functional activity. nih.gov

One series of novel 1-oxa-2,8-diazaspiro[4.5]decan-3-ones was synthesized and evaluated for M1 muscarinic agonism. nih.gov The compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (compound 6a) demonstrated high binding affinity for both M1 and M2 receptors. nih.gov Functionally, it acted as a partial agonist at M1 receptors, as evidenced by its ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This agonistic activity was correlated with antiamnesic effects in a rat passive avoidance task. nih.gov

In a separate study, a series of 2,8-disubstituted-2,8-diazaspiro[4.5]decan-1-ones were synthesized and tested for their affinity towards muscarinic receptors, with the well-known muscarinic agent RS-86 used as a comparator. researchgate.netuniupo.it The findings indicated that most of the new derivatives were less active than RS-86. researchgate.netuniupo.it However, one compound, 5g , which maintained a critical imidic moiety, showed potency that approached the level of the reference compound. researchgate.netuniupo.it

CompoundTarget Receptor(s)Observed Preclinical ActivityReference
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)M1, M2High affinity for M1/M2; Partial M1 agonist; Antiamnesic activity (0.1 mg/kg, s.c.) nih.gov
Compound 5gMuscarinic ReceptorsPotency approached that of reference agonist RS-86 researchgate.netuniupo.it

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. nih.govnih.gov As such, RIPK1 has emerged as a significant therapeutic target, and diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of this kinase. nih.govnih.govresearchgate.net

Through a virtual screening process, researchers first identified a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. nih.govnih.gov Subsequent structural optimization of this initial hit led to the development of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity. nih.govnih.gov Among these, compound 41 was particularly noteworthy, exhibiting prominent inhibition of RIPK1. nih.govnih.gov This inhibitory activity translated to a significant anti-necroptotic effect in a U937 cell-based necroptosis model, marking it as a promising lead compound for further development. nih.govnih.gov

CompoundDescriptionTargetInhibitory Concentration (IC₅₀)Reference
Compound 8Initial Hit CompoundRIPK1Not specified nih.govnih.gov
Compound 41Optimized 2,8-diazaspiro[4.5]decan-1-one derivativeRIPK192 nM nih.govnih.gov

A review of the current scientific literature did not yield specific research directly investigating the role of 6,9-diazaspiro[4.5]decan-8-one scaffolds in the context of Large Tumor Suppressor Kinase 1/2 (LATS1/2) pathway inhibition. Consequently, information on their application in mechanistic research on tissue regeneration via this specific pathway is not available in the reviewed sources.

The Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, are key regulators of gene transcription and have been identified as oncogenes in certain cancers, such as colorectal cancer. nih.gov The 2,8-diazaspiro[4.5]decan-1-one scaffold has been instrumental in the development of potent and selective inhibitors of these kinases. nih.govcaymanchem.com

A structure-based design approach led to the discovery of a series of 3,4,5-trisubstituted-2-aminopyridine derivatives featuring the diazaspiro[4.5]decan-1-one moiety. nih.govpdbj.org This work yielded CCT251921 , a potent and selective inhibitor of both CDK8 and CDK19 that is also orally bioavailable. nih.gov Another potent inhibitor from this class is CCT251545 , which inhibits Wnt signaling with high efficacy and demonstrates potent, selective inhibition of CDK8 and CDK19. caymanchem.com These compounds serve as valuable chemical probes to study the biology of the Mediator complex and as potential starting points for anticancer drug development. nih.govcaymanchem.com

CompoundChemical NameTarget(s)Reported ActivityReference
CCT2515458-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-4-pyridinyl]-2,8-diazaspiro[4.5]decan-1-oneCDK8, CDK19, Wnt SignalingIC₅₀ = 5 nM (Wnt signaling) caymanchem.com
CCT251921(Not fully specified in source)CDK8, CDK19Potent, selective, and orally bioavailable inhibitor nih.govpdbj.org

Exploration as Permeation Enhancers for Transdermal Delivery

The transdermal route offers a non-invasive alternative for drug administration, avoiding issues like first-pass metabolism and improving patient compliance. However, the primary challenge remains the formidable barrier of the stratum corneum, the outermost layer of the skin. researchgate.netresearchgate.net Research has focused on chemical permeation enhancers (CPEs) that can reversibly modify this barrier to facilitate drug penetration. researchgate.netresearchgate.net Diazaspirodecane derivatives have emerged as a promising class of CPEs.

Alaptide, with the chemical name (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic dipeptide analogue originally developed in the Czech Republic. nih.govmdpi.com It was initially designed as an analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF-1). mdpi.comscienceopen.com Subsequent research, however, unveiled its significant potential as a CPE. nih.govjustia.com Alaptide has been successfully used to enhance the skin permeation of a variety of drugs, including acyclovir, theophylline, and indomethacin. nih.govmdpi.comscienceopen.com For instance, the application of nanonized alaptide was found to significantly boost the permeation of acetylsalicylic acid and paracetamol through the skin. nih.gov One study reported that an hour after application, the amount of theophylline that permeated the skin was approximately 15 times higher when formulated with alaptide compared to a formulation without the enhancer. dovepress.comCurrent time information in Bangalore, IN. Beyond its enhancement capabilities, alaptide has also been noted for its skin-curative properties and lack of observed toxicity, making it an attractive candidate for transdermal formulations. mdpi.comjustia.com

The efficacy of alaptide and related compounds as permeation enhancers is predominantly evaluated using in vitro diffusion cell systems, most commonly the Franz diffusion cell. mdpi.comdovepress.commedchemexpress.com This system consists of a donor chamber, where the drug formulation (with or without the enhancer) is applied, and a receptor chamber, containing a fluid that mimics physiological conditions. medchemexpress.comsemanticscholar.org The two chambers are separated by a membrane, which is typically excised animal or human skin. semanticscholar.orgnih.gov Pig ear skin is frequently used due to its anatomical and physiological similarities to human skin. nih.govdovepress.com

In a typical experiment, the formulation is placed in the donor compartment, and samples are withdrawn from the receptor fluid at predetermined time intervals to quantify the amount of drug that has permeated the skin. dovepress.comCurrent time information in Bangalore, IN. These studies allow researchers to calculate key parameters such as the drug's flux across the skin and the enhancement ratio, which is the fold-increase in permeation caused by the enhancer. mdpi.comijpp.com The use of validated Franz diffusion cell systems is crucial for obtaining reproducible and reliable data. medchemexpress.comjptcp.com

The primary mechanism by which chemical permeation enhancers like alaptide facilitate drug transport is by modifying the structure of the stratum corneum. researchgate.netmdpi.com The stratum corneum's barrier function is largely attributed to its "brick and mortar" structure, with corneocytes (bricks) embedded in a continuous intercellular lipid matrix (mortar). researchgate.net Enhancers are believed to act via one or more of the following mechanisms:

Disruption of Intercellular Lipids: Many enhancers, particularly small polar molecules, can fluidize the highly ordered lipid bilayers between corneocytes. researchgate.netresearchgate.net This disruption increases the free volume within the lipid matrix, creating more permeable pathways for drug diffusion. researchgate.net

Interaction with Intracellular Proteins: Some enhancers may interact with the keratin proteins within the corneocytes, altering their conformation and further compromising the barrier's integrity. researchgate.net

Increased Drug Partitioning: Enhancers can alter the solubility of the drug within the skin, increasing its partitioning from the formulation into the stratum corneum. researchgate.net

The structure of alaptide, which can be seen as a hybrid of urea and 2-pyrrolidone derivatives, is thought to be key to its function. scienceopen.com It is hypothesized that this structure allows it to break the intermolecular hydrogen bonds that hold the ceramides together in the stratum corneum's lipid matrix. scienceopen.com Furthermore, as an analogue of a melanocyte-stimulating hormone release-inhibiting factor, alaptide may influence the function of keratinocytes, contributing to its permeation-enhancing and skin-healing effects. mdpi.comijpp.com

General Antimicrobial Activity of Related Spirocyclic Systems

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. dergipark.org.tr Spirocyclic compounds have been identified as a promising scaffold for the development of new antimicrobial drugs. dergipark.org.trbioline.org.br Various spirocyclic systems have demonstrated activity against a range of bacteria and fungi.

For example, a series of spiro-4H-pyran derivatives were synthesized and tested for their antimicrobial effects. dergipark.org.tr One derivative containing both indole and cytosine rings showed good antibacterial activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. dergipark.org.tr Another study focused on spiro[oxindole-2,3′-pyrrolidine] derivatives, which exhibited moderate to good antibacterial and antifungal activities, with some compounds showing MIC values as low as 31.5 µg/mL against certain strains. Additionally, spiro-4-thiazolidinones have been reported to possess significant antibacterial and antifungal properties. bioline.org.br

Spirocyclic SystemTest OrganismMIC (µg/mL)Reference
Spiro-4H-pyran derivative (5d)Staphylococcus aureus (clinical isolate)32 dergipark.org.tr
Spiro-4H-pyran derivative (5d)Streptococcus pyogenes (clinical isolate)64 dergipark.org.tr
Spiro[oxindole-2,3′-pyrrolidine] (5h)Fungal strain31.5
Spiro[oxindole-2,3′-pyrrolidine] (5p)Fungal strain62.5

This table presents selected research findings on the antimicrobial activity of different spirocyclic systems.

General Anticancer Potential of Spirocyclic Imidazolidinone Derivatives

Spirocyclic scaffolds, including those containing an imidazolidinone moiety, are being actively investigated for their potential as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines.

One study reported that a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione was particularly effective against SW480, SW620 (colorectal cancer), and PC3 (prostate cancer) cell lines. Another investigation into novel imidazolidin-4-one derivatives identified a compound, designated 9r, that exhibited potent anticancer activity in HCT116 and SW620 colorectal cancer cells. The mechanism of action for this compound was found to involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.

Derivatives of 2-thioxo-4-imidazolidinone have also demonstrated significant anticancer activity against breast cancer (MCF-7) and liver cancer (HepG-2) cells, with their effectiveness compared to the standard drug Cisplatin. The diverse biological activities of imidazolidine derivatives highlight their potential as a basis for the development of new cancer therapeutics.

Anti-Ulcer Activity of Thia-Diazaspirodecane Analogs

Peptic ulcer disease is a significant gastrointestinal disorder resulting from an imbalance between aggressive factors (like acid and pepsin) and defensive factors (like mucus and bicarbonate secretion). mdpi.com Research into new anti-ulcer agents has explored various chemical scaffolds, including thiazolidinones, which are sulfur-containing heterocyclic compounds (thia-analogs).

Recent studies have investigated the gastroprotective activities of novel spirothiazolidine derivatives. dovepress.com In a 2024 study, new spiro-thiazolidine-carbonitrile derivatives, when formulated as nanocomposites, were evaluated for their effects on ethanol-induced gastric ulcers in rats. dovepress.com The results were promising, showing that these compounds could significantly reduce the ulcer index and the surface area of gastric lesions. dovepress.com The mechanism of this anti-ulcer effect was linked to several actions:

Inhibition of H+/K+ATPase: The nanocomposites inhibited the gastric proton pump, H+/K+ATPase, which is responsible for acid secretion. dovepress.com

Antioxidant Activity: The derivatives demonstrated significant antioxidant properties, reducing levels of thiobarbituric acid reactive substances (TBARS) and hydrogen peroxide (H2O2) in gastric tissues. dovepress.com

Anti-inflammatory Effects: The compounds also inhibited myeloperoxidase (MPO), an enzyme indicative of inflammation. dovepress.com

These findings suggest that spirothiazolidine scaffolds, as analogs of thia-diazaspiro compounds, hold potential for the development of new anti-ulcer treatments that act through both acid suppression and cytoprotective mechanisms. dovepress.com It is also noteworthy that alaptide, the parent diazaspirodecane compound, was found in earlier studies to reduce the number and extent of gastric ulcers. mdpi.com

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